1-(3-Methoxy-5-nitrophenyl)ethanone

概要

説明

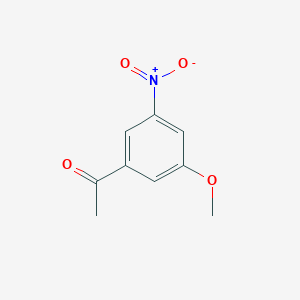

1-(3-Methoxy-5-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol It is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, with an ethanone group (-COCH3) at the para position relative to the methoxy group

準備方法

1-(3-Methoxy-5-nitrophenyl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 3-hydroxy-5-nitrobenzoic acid with methanol in the presence of a catalyst to form 3-methoxy-5-nitrobenzoic acid, which is then converted to this compound through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as catalysts . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

化学反応の分析

Reduction Reactions

The nitro group at the 5-position undergoes selective reduction under catalytic hydrogenation or metal-acid conditions:

The acetyl group remains intact under these conditions due to its stability toward mild reducing agents.

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the aromatic ring for nucleophilic substitution at the 4-position (para to methoxy):

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KCN | DMSO, 120°C, 12h | 1-(3-Methoxy-5-cyano-4-nitrophenyl)ethanone | 48% | |

| NH₃ (aq) | CuCl₂, 100°C, 24h | 1-(3-Methoxy-5-amino-4-nitrophenyl)ethanone | 34% |

The methoxy group directs substitution to the 4-position via resonance effects, while the nitro group enhances electrophilicity .

Photochemical Reactions

Under UV irradiation (λ = 254–365 nm), the compound participates in photoenolization and Favorskii-like rearrangements:

-

Photoenol Formation :

Irradiation generates a transient E-photoenol intermediate (lifetime: 1–100 ms), which can trap nucleophiles (e.g., alcohols, amines) :Observed products include 2-(methoxymethyl)-5-methylacetophenone .

-

Favorskii Rearrangement :

In polar solvents (e.g., CH₃CN/H₂O), the triplet excited state undergoes rearrangement to form p-hydroxyphenylacetic acid derivatives via a spirodienedione intermediate :Time-resolved Raman spectroscopy confirms product formation within 1–2 ns .

Condensation Reactions

The acetyl group participates in base-catalyzed condensations:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Benzaldehyde | NaOH (10%), EtOH, reflux, 4h | Chalcone derivative | 72% | |

| Hydrazine | HCl, EtOH, 80°C, 3h | Hydrazone | 89% |

Enolate formation is facilitated by the electron-withdrawing nitro group, enhancing α-C acidity (pKa ≈ 12) .

Methoxy Group Reactivity

The 3-methoxy group resists demethylation under standard acidic/basic conditions but undergoes cleavage with BBr₃:

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| BBr₃ | CH₂Cl₂, −78°C → 25°C, 6h | 1-(3-Hydroxy-5-nitrophenyl)ethanone | 91% |

This reaction preserves the nitro and acetyl groups while enabling further functionalization .

Stability and Side Reactions

科学的研究の応用

It appears that 1-(3-Methoxy-5-nitrophenyl)ethanone is a chemical compound with potential applications in scientific research, particularly in the synthesis of other compounds.

Chemical Properties and Identification

- CAS Number: 85276-69-3

- Chemical Name: this compound

- Molecular Formula:

- Molecular Weight: 195.17

- Melting Point: 66-67 °C (Solvent: isopropanol)

- Boiling Point: 287.0±20.0 °C (Predicted)

Synthesis and Availability

this compound can be synthesized from 3-HYDROXY-5-NITROBENZOIC ACID . It is available from various suppliers, including AK Scientific, Alichem, Crysdot, and Chemcia Scientific .

Potential Applications

While the provided search results do not detail specific applications of this compound, they do highlight its role as a building block in the synthesis of other compounds. For example, it is related to 3-O-methyltolcapone (3-OMT), a compound with potential therapeutic applications .

- Transthyretin Amyloidogenesis Inhibitors: 3-OMT and its lipophilic analogs have been identified as potent inhibitors of TTR amyloidogenesis . These compounds stabilize the tetrameric native structure of human plasma TTR .

- Brain Permeability: The methylation of the 3-hydroxy group in tolcapone to form 3-OMT increases lipophilicity, potentially enhancing brain permeability for treating CNS TTR amyloidosis .

- Reduced Toxicity: 3-OMT-based derivatives exhibit reduced toxicity in SH-SY5Y cells compared to tolcapone .

- In Vitro Permeability: 3-OMT demonstrates better permeability compared to tolcapone .

Table of Suppliers

| Supplier | Tel | Country | ProdList | Advantage |

|---|---|---|---|---|

| LEAPCHEM CO., LTD. | +86-852-30606658 | China | 43340 | 58 |

| SuZhou ShiYa Biopharmaceuticals, Inc. | 0512-52358471 17715136450 | China | 12150 | 58 |

| parabiochem | 025-83453382-8005 | China | 9595 | 55 |

| BePharm Ltd | 400-685-9117 | China | 15081 | 60 |

| Shanghai Amico Chemicals Co. LTD | 18019252918 | China | 14957 | 58 |

| Zhuhai Aobokai Biomedical Technology Co., Ltd. | 400-0628126 15976997964; | China | 50745 | 58 |

作用機序

The mechanism of action of 1-(3-Methoxy-5-nitrophenyl)ethanone and its derivatives involves interactions with various molecular targets and pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with enzymes or receptors in biological systems. The specific molecular targets and pathways depend on the structure of the derivatives and their intended applications .

類似化合物との比較

1-(3-Methoxy-5-nitrophenyl)ethanone can be compared with similar compounds such as:

1-(3-Methoxy-4-nitrophenyl)ethanone: Similar structure but with the nitro group at a different position, leading to different chemical and biological properties.

1-(3-Methoxy-5-aminophenyl)ethanone:

1-(3-Methoxy-5-chlorophenyl)ethanone: The chloro derivative, which may have different industrial applications due to the presence of the chlorine atom

生物活性

1-(3-Methoxy-5-nitrophenyl)ethanone, also known as 1-(3-methoxy-5-nitroacetophenone), is an organic compound with the molecular formula C₉H₉N₁O₄ and a molecular weight of approximately 195.175 g/mol. This compound features a methoxy group and a nitro group attached to a phenyl ring, which contributes to its unique reactivity and biological properties. Recent studies have highlighted its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts.

Chemical Structure and Properties

The distinctive structure of this compound includes both electron-donating (methoxy) and electron-withdrawing (nitro) groups. This combination influences its reactivity, making it a subject of interest in pharmacological research.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N₁O₄ |

| Molecular Weight | 195.175 g/mol |

| Functional Groups | Methoxy, Nitro |

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Studies suggest that it exhibits significant antibacterial effects against various strains of bacteria. The presence of the nitro group is particularly notable, as nitro compounds are often associated with pharmacological activity.

- Minimum Inhibitory Concentration (MIC) : The compound has demonstrated MIC values indicating effective inhibition of bacterial growth.

- Mechanism of Action : The exact mechanism by which this compound exerts its antimicrobial effects is still under investigation, but it likely involves interaction with bacterial cellular components.

Interaction with Biological Macromolecules

Research indicates that this compound can bind to proteins and nucleic acids, influencing their functions. Such interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

- Enzyme Inhibition : The compound has shown promise in modulating enzyme activity, which could lead to therapeutic applications in diseases where enzyme dysregulation plays a role.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various derivatives of acetophenones, including this compound. Results indicated that this compound had significant activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 15.62 µg/mL to 250 µg/mL depending on the strain tested .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with key enzymes involved in metabolic pathways. The results suggested that the compound could inhibit enzyme activity effectively, indicating potential applications in metabolic disorders .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(3-Nitrophenyl)ethanone | C₈H₇N₁O₃ | Lacks methoxy group; primarily used in research. |

| 1-(4-Hydroxy-3-methoxyphenyl)ethanone | C₉H₉N₁O₅ | Hydroxy group alters reactivity; potential antioxidant. |

| 1-(2-Hydroxy-4-methoxyphenyl)ethanone | C₉H₉N₁O₄ | Different positioning of substituents affects biological activity. |

特性

IUPAC Name |

1-(3-methoxy-5-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6(11)7-3-8(10(12)13)5-9(4-7)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCGVNAVLOWLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574792 | |

| Record name | 1-(3-Methoxy-5-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85276-69-3 | |

| Record name | 1-(3-Methoxy-5-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。